

Section 1: Core Physicochemical and Chiroptical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

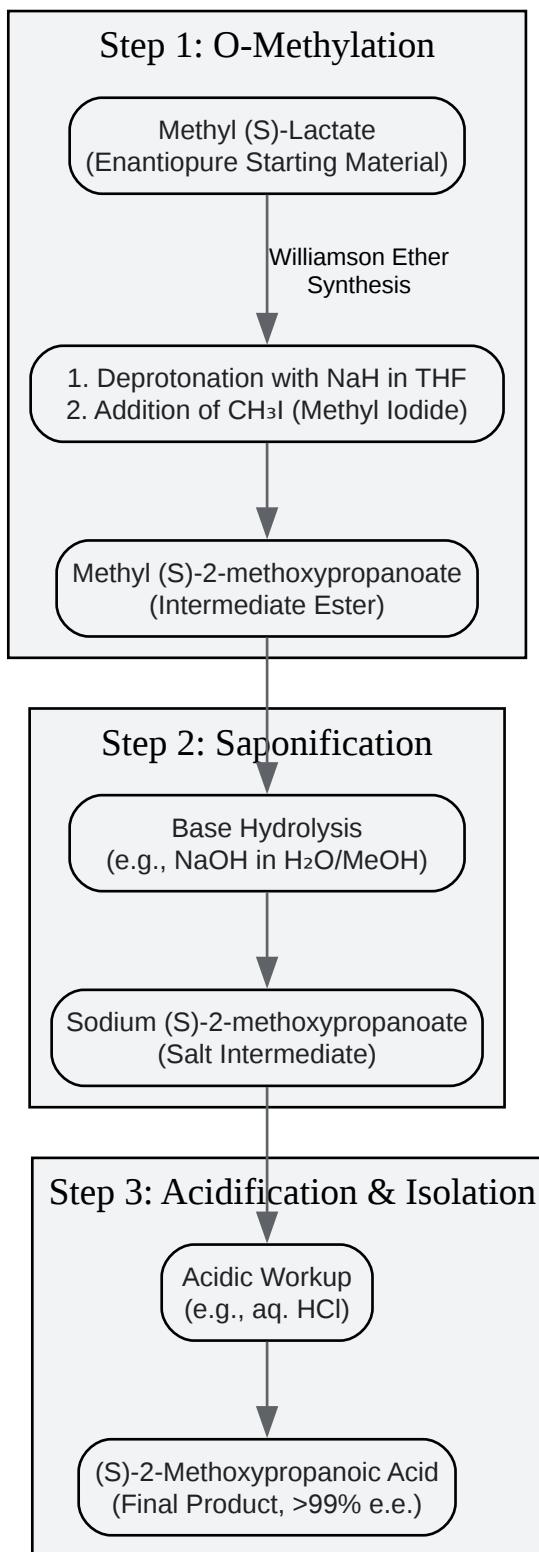
Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507

[Get Quote](#)

(S)-2-methoxypropanoic acid, also known as (S)-(-)-2-methoxypropionic acid, is a chiral carboxylic acid derived from the natural chiral pool. Its utility stems from the fixed (S)-stereocenter at the C2 position, which can be incorporated into larger molecules to control their stereochemistry—a critical factor in determining the efficacy and safety of pharmaceutical agents.^[1] The molecule's key identifiers and properties are summarized below.


Property	Value	Reference(s)
Chemical Formula	C ₄ H ₈ O ₃	
Molecular Weight	104.10 g/mol	
IUPAC Name	(2S)-2-methoxypropanoic acid	[2]
CAS Number	23953-00-6	[2]
Appearance	Colorless Liquid	
Boiling Point	99 °C (at 20.0 mmHg)	[2]
Density (Racemic)	1.085 g/cm ³	[3]
Refractive Index (n ²⁰ /D)	1.413 - 1.415	[2]
Specific Optical Rotation	[α] ²⁰ /D = -75° (neat)	[2] [4]
SMILES	CO--INVALID-LINK--C(O)=O	
InChI Key	ICPWFHKNYYRBSZ- VKHMYHEASA-N	

Section 2: Enantioselective Synthesis Strategy

Achieving high enantiomeric purity is the primary objective when synthesizing **(S)-2-methoxypropanoic acid**. While classical resolution of a racemic mixture is possible, a more efficient and modern approach is to start from a readily available, enantiopure precursor. The most logical and widely adopted strategy is the stereospecific methylation of (S)-lactic acid or its esters.[\[5\]](#)

Causality of the Method: This pathway is chosen because the key reaction—O-methylation—occurs at the hydroxyl group and does not involve breaking any bonds at the C2 stereocenter. Therefore, the stereochemical integrity of the starting material is preserved, directly yielding the desired (S)-enantiomer without the need for costly and wasteful resolution steps. Methyl (S)-lactate is an ideal starting material as it is commercially available in high optical purity, derived from the fermentation of carbohydrates.[\[6\]](#)[\[7\]](#)

Workflow: Stereospecific Synthesis from Methyl (S)-Lactate

[Click to download full resolution via product page](#)

Caption: Stereospecific synthesis of **(S)-2-methoxypropanoic acid**.

Detailed Experimental Protocol (Exemplary)

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
- Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF.
- Substrate Addition: Slowly add a solution of methyl (S)-lactate (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the alkoxide is formed.
- Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight. Rationale: This is a standard Williamson ether synthesis; the alkoxide formed in the previous step acts as a nucleophile, attacking the electrophilic methyl iodide in an S_n2 reaction.
- Hydrolysis: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water. Add a solution of sodium hydroxide (NaOH, 2.0 equivalents) in water/methanol and stir vigorously at room temperature for 4-6 hours to saponify the ester.
- Workup and Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or byproducts. Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 1M hydrochloric acid (HCl).
- Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, **(S)-2-methoxypropanoic acid**.

Section 3: Analytical and Spectroscopic Characterization

Confirming the structure and enantiomeric purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

NMR Assignments

C1: ~175-180 ppm Hd: ~10-12 ppm (broad s)	C2: ~78-82 ppm Hc: ~3.8-4.0 ppm (q)	C3: ~18-20 ppm Hb: ~1.4-1.5 ppm (d)	C4: ~58-60 ppm Ha: ~3.3-3.4 ppm (s)
--	--	--	--

[Click to download full resolution via product page](#)

Caption: Structure and predicted NMR assignments for **(S)-2-methoxypropanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts (δ) in CDCl_3 are detailed below.

Atom Assignment	¹ H NMR Prediction (ppm)	¹³ C NMR Prediction (ppm)	Rationale / Key Features
Ha (-OCH ₃)	~3.35 (s, 3H)	~58-60	A singlet in ¹ H NMR as there are no adjacent protons. In ¹³ C NMR, typical for a methoxy group carbon.
Hb (-CH ₃)	~1.45 (d, 3H)	~18-20	A doublet in ¹ H NMR due to coupling with Hc (J ≈ 7 Hz). A shielded aliphatic carbon in ¹³ C NMR.
Hc (-CH-)	~3.90 (q, 1H)	~78-82	A quartet in ¹ H NMR due to coupling with the three Hb protons. In ¹³ C NMR, this carbon is deshielded by two oxygen atoms.
Hd (-COOH)	~11.0 (br s, 1H)	-	A broad singlet characteristic of a carboxylic acid proton, which is concentration-dependent and exchanges with D ₂ O.
C1 (-C=O)	-	~175-180	Characteristic chemical shift for a carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
2500-3300	O-H stretch	Carboxylic Acid	A very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
~2980, ~2940	C-H stretch (sp ³)	Alkyl	Absorptions corresponding to the methyl and methine C-H bonds.
~1710	C=O stretch	Carbonyl	A very strong, sharp absorption, indicative of the carboxylic acid carbonyl group.
~1120	C-O stretch	Ether	A strong absorption corresponding to the C-O-C ether linkage.

Chiral High-Performance Liquid Chromatography (HPLC)

To validate the stereochemical outcome of the synthesis, the enantiomeric excess (e.e.) must be determined. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP).

Principle of Operation: CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment within the column.^[8] The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification.

Exemplary Chiral HPLC Protocol:

- Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiraldak® AD).
- Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA). A typical starting condition is 90:10 (Hexane:IPA) + 0.1% TFA. Rationale: The non-polar mobile phase is standard for normal-phase chromatography on these columns. TFA is added to protonate the carboxylic acid, preventing peak tailing and improving resolution.[\[9\]](#)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve a small amount of the synthesized acid in the mobile phase.
- Analysis: Inject the sample. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = $[(\text{Area}_S - \text{Area}_R) / (\text{Area}_S + \text{Area}_R)] \times 100$.

Section 4: Applications in Drug Discovery and Development

(S)-2-methoxypropanoic acid is a valuable synthon because it provides a small, enantiopure fragment containing a carboxylic acid handle for further elaboration and a methoxy group that can modulate properties like lipophilicity and metabolic stability.

While it may not be a direct fragment of a widely known blockbuster drug, its structural motif is highly relevant. For instance, the closely related (R)-2-aryloxypropionic acids are critical intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, where the stereochemistry at the C2 position is essential for biological activity.[\[10\]](#) This demonstrates the industrial importance of this chiral propanoic acid core.

In drug development, this building block can be used to:

- Synthesize Chiral Ligands: The carboxylic acid can be converted to an amide to link with other fragments, while the stereocenter controls the 3D orientation of substituents.
- Act as a Spatially-Defined Linker: The propanoic acid backbone can be used to connect two pharmacophores with a specific spatial relationship.

- Improve Pharmacokinetic Properties: The methoxy group can block metabolic oxidation that might otherwise occur at the C2 position of a corresponding hydroxy acid.

Section 5: Safety and Handling

(S)-2-methoxypropanoic acid requires careful handling due to its potential hazards. All handling should be performed in a well-ventilated fume hood by trained personnel.

Hazard Class	GHS Statement	Pictogram
Serious Eye Damage	H318: Causes serious eye damage.	GHS05

Data sourced from representative Safety Data Sheets.[\[11\]](#)

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.
- Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-(-)-2-Methoxypropionic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. (S)-(-)-2-Methoxypropionic acid, 98% 2.5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.se]
- 5. Methyl lactate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. atamankimya.com [atamankimya.com]
- 8. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 9. (S)-(-)-2-Methoxypropionic Acid | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Section 1: Core Physicochemical and Chiroptical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016507#s-2-methoxypropanoic-acid-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com